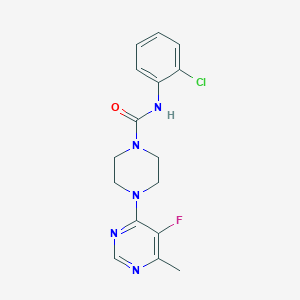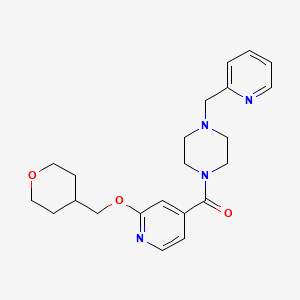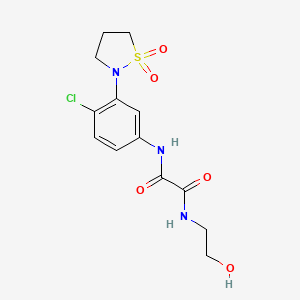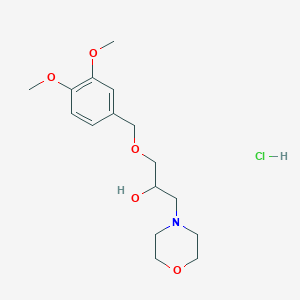![molecular formula C23H35Cl2N3O3S B2483090 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]-N-tridecylbenzenesulfonamide CAS No. 318284-30-9](/img/structure/B2483090.png)
4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]-N-tridecylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related sulfonamide compounds involves multiple steps, including the combination of specific phenyl and pyrazolyl groups. These processes typically require precise conditions to ensure the correct formation of the target molecule. For example, Gul et al. (2016) described the synthesis of 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides, confirming structures through NMR and HRMS spectra, highlighting a common approach in synthesizing complex sulfonamides (Gul et al., 2016).
Molecular Structure Analysis
Molecular structure analysis of sulfonamide compounds, similar to 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]-N-tridecylbenzenesulfonamide, often involves spectroscopic techniques such as NMR, HRMS, and sometimes X-ray crystallography. Vishwakarma and Maurya (2023) utilized DFT studies to propose the molecular formula of complexes, indicating the detailed structure of sulfonamide-based compounds can be thoroughly analyzed and understood through advanced computational and experimental methods (Vishwakarma & Maurya, 2023).
Chemical Reactions and Properties
Chemical reactions involving sulfonamides include various synthesis pathways and interactions with other chemical entities. For instance, Sławiński et al. (2012) reported on the synthesis of novel sulfonamide derivatives with potential anticancer activity, showcasing the chemical versatility and reactivity of sulfonamide compounds in creating therapeutically relevant molecules (Sławiński et al., 2012).
Physical Properties Analysis
The physical properties of sulfonamide compounds, including solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments. Kariuki et al. (2021) synthesized and analyzed the crystal structure of related compounds, providing insights into the physical characteristics that can be expected from sulfonamide derivatives (Kariuki et al., 2021).
Chemical Properties Analysis
The chemical properties of sulfonamides, such as reactivity, stability, and interaction with biological targets, are key to their utility in various applications. Research by Mustafa et al. (2016) on novel sulfonamides highlights their anti-inflammatory activity, demonstrating the potential biological and chemical properties of these compounds (Mustafa et al., 2016).
Scientific Research Applications
Synthesis and Characterization
- Compounds related to 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]-N-tridecylbenzenesulfonamide have been synthesized for various applications, including their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. For instance, Küçükgüzel et al. (2013) studied a series of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, revealing their potential therapeutic applications (Küçükgüzel et al., 2013).
Antimicrobial and Anticancer Activities
- Bayrak (2021) synthesized derivatives of 4-methyl-2,3-diphenyl-2,3-dihydro-1H-pyrazole and 4-(4-methyl-5phenyl-2,5-dihydro-1H-pyrazole-1-yl) benzenesulfonamide, which were characterized for their potential biological activity, underscoring the versatility of such compounds in the development of new therapeutic agents (Bayrak, 2021).
Potential in Cancer Therapy
- Gul et al. (2016) synthesized a series of 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide types, demonstrating that certain compounds, like compound 4, show high tumor selectivity and potency, indicating their potential as novel anticancer agents (Gul et al., 2016).
Ethylene-like Biological Activity
- A compound structurally related to 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]-N-tridecylbenzenesulfonamide was identified for its ethylene-like biological activity in a study by Oh et al. (2017). This demonstrates the potential utility of such compounds in plant biology and agriculture (Oh et al., 2017).
properties
IUPAC Name |
4-(4,5-dichloro-2-methylpyrazol-3-yl)oxy-N-tridecylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35Cl2N3O3S/c1-3-4-5-6-7-8-9-10-11-12-13-18-26-32(29,30)20-16-14-19(15-17-20)31-23-21(24)22(25)27-28(23)2/h14-17,26H,3-13,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYVRYNIFMYLNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)OC2=C(C(=NN2C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(Aminomethyl)oxan-4-yl]acetic acid hydrochloride](/img/structure/B2483012.png)
methanone](/img/structure/B2483013.png)
![1-Isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2483015.png)

![N-(3-acetamidophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2483018.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B2483020.png)
![Methyl 3-(5-chlorothiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2483022.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-difluoro-4-methoxyphenyl)amino]acetamide](/img/structure/B2483026.png)
![methyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzenecarboxylate](/img/structure/B2483027.png)
![1-(benzo[d]oxazol-2-yl)-N-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B2483028.png)
